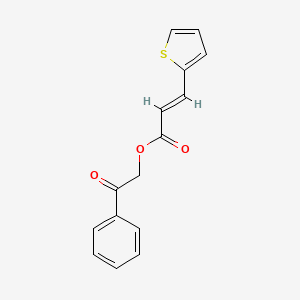

(E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate

Beschreibung

(E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate is a β-ketoester derivative featuring a phenyl group in the 2-oxoethyl ester moiety and a thiophen-2-yl substituent on the acrylate backbone. Its structure combines aromatic (phenyl, thiophene) and electron-withdrawing (β-ketoester) functionalities, which contribute to its biological activity. Notably, this compound has demonstrated antiproliferative activity superior to doxorubicin against glioblastoma (U-87, U-138 MG) and non-small cell lung cancer (H1299) cell lines .

Eigenschaften

IUPAC Name |

phenacyl (E)-3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3S/c16-14(12-5-2-1-3-6-12)11-18-15(17)9-8-13-7-4-10-19-13/h1-10H,11H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNVRHHLTOCSSI-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate can be achieved through several methods. One common approach involves the condensation reaction between 2-oxo-2-phenylethyl acetate and 3-(thiophen-2-yl)acrylic acid under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Wirkmechanismus

The mechanism of action of (E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations:

Ester Group Impact :

- The 2-oxo-2-phenylethyl ester in the parent compound enhances antiproliferative activity compared to simpler esters (e.g., ethyl ester in CAS 70326-81-7), likely due to increased lipophilicity and target binding .

- Replacement with a cinnamate ester (1-oxo-1-phenylpropan-2-yl cinnamate) retains activity but shifts selectivity toward leukemia cells .

Substituent Effects :

- Methoxy groups (e.g., in the 3-methoxy-4-phenylethoxy analog) improve selectivity, as seen in the 92.0% inhibition of KG-1 cells .

- Trifluoromethyl groups (E-16m) may enhance metabolic stability but require further bioactivity validation .

Thiophene Position: Thiophen-2-yl vs.

Structure-Activity Relationship (SAR) Trends

β-Ketoester vs. β-Ketoether :

- β-Ketoesters (as in the parent compound) generally show stronger antiproliferative effects than β-ketoethers, possibly due to enhanced hydrogen-bonding capacity .

Aromatic Rings :

- The thiophene ring contributes to π-π stacking with biological targets, while the phenyl group in the ester moiety may stabilize hydrophobic interactions.

Electron-Withdrawing Groups :

- Substituents like methoxy or trifluoromethyl modulate electronic density, affecting reactivity and target binding .

Biologische Aktivität

(E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The compound features a phenyl group , a thiophene ring , and an acrylate moiety , which contribute to its distinct electronic properties. The presence of these functional groups may influence its interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Some potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, potentially leading to anticancer effects.

- Receptor Modulation : It may act on receptors that regulate various cellular processes, including apoptosis and inflammation.

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, although detailed mechanisms remain to be elucidated.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance, a study demonstrated its effectiveness against several cancer cell lines, showing dose-dependent inhibition of cell growth. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific signaling pathways.

Antimicrobial Effects

In vitro studies have reported that this compound demonstrates antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cellular respiration.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 15 µM , suggesting potent activity against these cells. The compound was shown to trigger apoptosis through caspase activation and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest |

| A549 | 25 | Induction of ROS |

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both pathogens, indicating its potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.